

Toxicological and safety data for Solvent Red 135.

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Compound of Interest

Compound Name: Solvent Red 135

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An In-Depth Technical Guide to the Toxicological and Safety Profile of **Solvent Red 135**

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Abstract

Solvent Red 135 (C.I. 564120) is a synthetic dye prized for its vibrant red hue, high thermal stability, and solubility in non-aqueous systems, leading to its widespread use in coloring plastics, polymers, and synthetic fibers. Despite its industrial importance, a comprehensive public-domain toxicological profile for **Solvent Red 135** remains incomplete. This technical guide synthesizes the available safety data, identifies critical knowledge gaps, and provides context for the standardized experimental protocols required for a thorough safety assessment. This document is intended for researchers, toxicologists, and professionals in chemical safety and product development who require a nuanced understanding of **Solvent Red 135's** safety profile.

Chemical Identity and Physicochemical Properties

A foundational aspect of any toxicological assessment is the precise identification and characterization of the substance in question. **Solvent Red 135** is a member of the pyrene ketone class of dyes.

Chemical Identifiers:

- Chemical Name: 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one

- CAS Numbers: 20749-68-2, 71902-17-5[1]
- EC Number: 244-007-9[2]
- Molecular Formula: C₁₈H₆Cl₄N₂O[1][2]
- Molecular Weight: Approximately 408.07 g/mol [1][2]

Table 1: Physicochemical Properties of **Solvent Red 135**

Property	Value	Reference(s)
Appearance	Red solid powder	[1][2][3]
Melting Point	308 - 310 °C	[2][3]
Water Solubility	< 0.001 g/L (practically insoluble) at 20 °C	[2][3]
Log P (octanol/water)	7.1 at 25 °C	[2][3][4]
Vapor Pressure	1.37 x 10 ⁻¹⁶ mmHg at 25 °C	[3]

The extremely low water solubility and high partition coefficient (Log P) are pivotal properties. A Log P of 7.1 indicates that **Solvent Red 135** is highly lipophilic, suggesting a potential for bioaccumulation in fatty tissues if absorbed. However, its poor solubility may limit its bioavailability via oral or dermal routes.

Regulatory Status and Hazard Classification

Globally Harmonized System (GHS) classifications for **Solvent Red 135** are inconsistent across suppliers. The majority of notifications to the European Chemicals Agency (ECHA) inventory indicate the substance does not meet the criteria for hazard classification[5]. However, some safety data sheets (SDS) list the following hazard statements:

- H315: Causes skin irritation[4]
- H319: Causes serious eye irritation[4]

- H335: May cause respiratory irritation[4]

This discrepancy underscores the need for robust, standardized testing to resolve classification ambiguities.

In the United States, the Food and Drug Administration (FDA) has approved **Solvent Red 135** for use as a colorant in polyethylene terephthalate (PET) polymers intended for food contact. This approval is subject to limitations, including a maximum concentration of 0.2% by weight in the polymer and specific conditions of use[5].

Toxicological Profile: Human Health Assessment

The assessment of potential human health effects is structured around key toxicological endpoints. While data exists for acute toxicity, significant gaps remain for effects resulting from repeated or long-term exposure.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high-dose exposure. The available data suggest that **Solvent Red 135** has a low order of acute toxicity.

Table 2: Acute Toxicity Data for **Solvent Red 135**

Route	Test Type	Species	Value	Observations	Reference(s)
Oral	LD ₅₀ (Lethal Dose, 50%)	Rat (male)	> 5000 mg/kg body weight	No clinical signs of toxicity or mortality observed.	[2][3]
Inhalation	LC ₅₀ (Lethal Conc., 50%)	Rat (male/female)	> 2.868 mg/m ³ air (analytical)	-	[2][3]
Dermal	LD ₅₀	-	No data available	-	[2][3]

Expertise & Experience: The high oral LD₅₀ value (>5000 mg/kg) is a common finding for poorly soluble pigments and dyes. The limiting factor for toxicity is often the physical inability to achieve sufficient systemic absorption to cause an acute toxic effect. The lack of dermal data is a notable gap, particularly for a substance handled as a powder in occupational settings.

Skin and Eye Irritation

Data regarding skin and eye irritation are conflicting. Some sources indicate a potential for irritation[1][4], while others state it should not be classified as an irritant[6]. This may be due to variations in the physical form of the powder tested (e.g., particle size) or the presence of impurities. Definitive studies following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are required for clarification.

Genotoxicity (Mutagenicity)

This is a critical data gap. Genotoxicity assays are designed to detect agents that damage genetic material (DNA), a property linked to the initiation of carcinogenesis and heritable diseases. A standard battery of tests is required for a comprehensive assessment[7].

- Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): Screens for the ability of a chemical to cause gene mutations.
- In Vitro Mammalian Cell Test: Such as the Chromosomal Aberration Test (OECD TG 473)[7] or the Mouse Lymphoma Assay (OECD TG 490), to detect chromosomal damage.
- In Vivo Test: Typically a Rodent Erythrocyte Micronucleus Test (OECD TG 474)[8], to assess chromosomal damage in a whole animal system.

While some SDSs for **Solvent Red 135** mention "mutagenicity data reported," specific, verifiable study results are not available in the public domain[1]. The structural alerts within similar dye classes (e.g., azo compounds) often warrant thorough genotoxicity investigation[9]. Without these data, a credible assessment of mutagenic potential cannot be made.

Repeated Dose and Chronic Toxicity

No sub-chronic (e.g., 90-day) or chronic (e.g., 12-month) toxicity studies for **Solvent Red 135** were identified[10][11]. These studies are essential for determining the No-Observed-Adverse-

Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. The NOAEL is a cornerstone for deriving safe exposure limits for humans, such as an Acceptable Daily Intake (ADI).

Carcinogenicity

Solvent Red 135 is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the U.S. National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA)[[1](#)]. However, this is primarily due to the absence of long-term carcinogenicity bioassays. A definitive conclusion on its carcinogenic potential cannot be drawn without such studies.

Reproductive and Developmental Toxicity

No data are available to assess the potential of **Solvent Red 135** to cause reproductive or developmental toxicity. This is a significant knowledge gap, as some solvents and their impurities are known to pose reproductive risks[[12](#)][[13](#)].

Ecotoxicological Profile

Ecotoxicity studies indicate that **Solvent Red 135** has a low hazard potential for aquatic organisms, likely due to its extremely low water solubility, which limits the exposure concentration in aquatic environments.

Table 3: Aquatic Ecotoxicity of **Solvent Red 135**

Endpoint	Species	Duration	Result	Reference(s)
Acute Fish Toxicity (LC ₅₀)	Danio rerio (Zebra fish)	96 hours	> 100 mg/L	[2][3]
Acute Invertebrate Toxicity (EC ₅₀)	Daphnia magna (Water flea)	48 hours	> 10,000 mg/L	[2][3]
Algae Growth Inhibition (EC ₅₀)	Desmodesmus subspicatus (Green algae)	72 hours	> 100 mg/L	[2][3]
Microorganism Respiration Inhibition (EC ₅₀)	Activated Sludge	30 min	> 10,000 mg/L	[2][3]

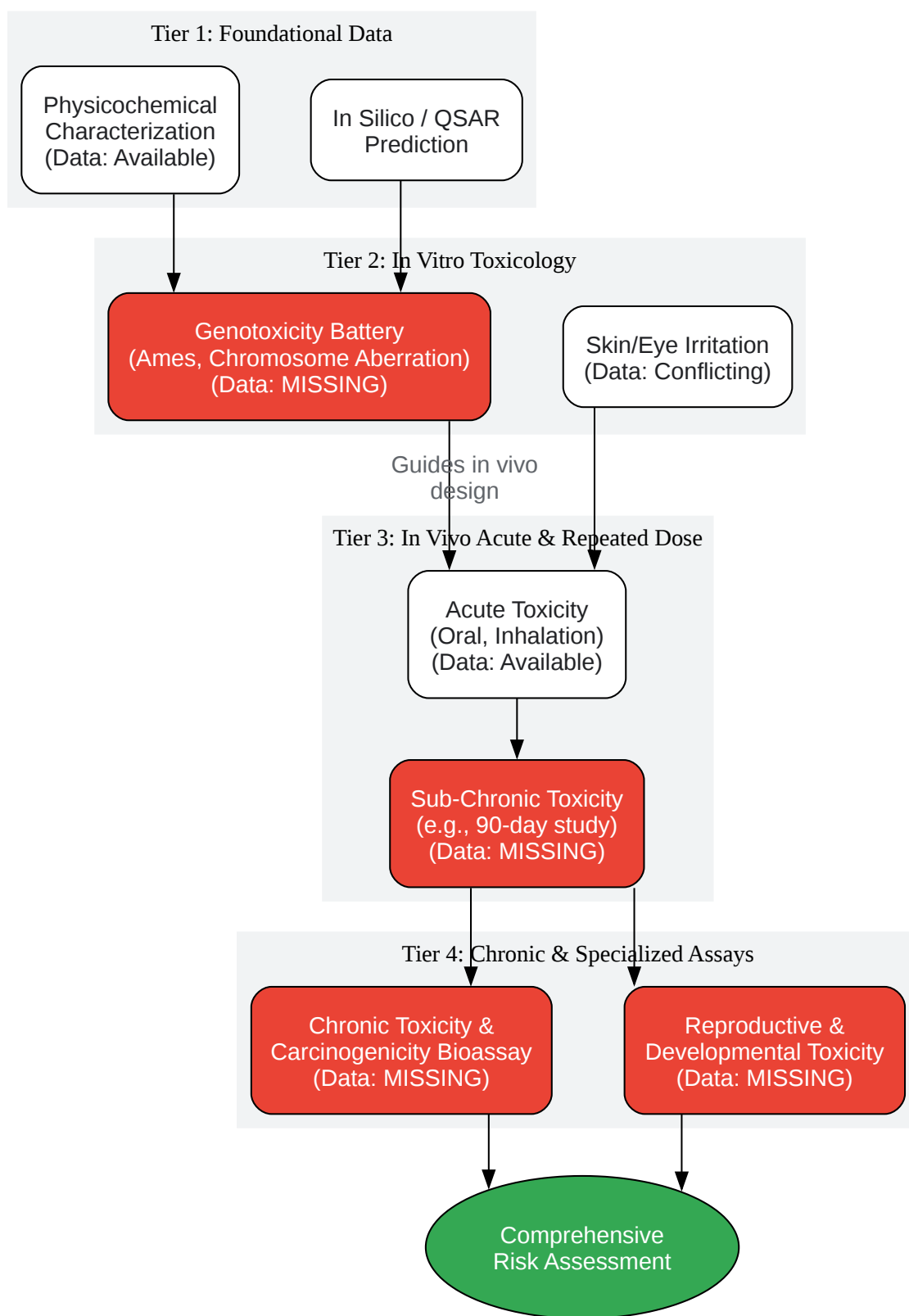
Special Topic: Hexachlorobenzene (HCB) Impurity

A notable concern in the synthesis of **Solvent Red 135** is the potential for contamination with hexachlorobenzene (HCB), which may be present in the raw materials. HCB is a persistent organic pollutant listed as an environmental endocrine disruptor with known reproductive toxicity. Its lowest observed effect level has been documented at 0.25-2.0 mg/kg/day.

Therefore, controlling and quantifying HCB levels in the final **Solvent Red 135** product is critical to ensure its safety and compliance with environmental regulations.

Framework for Safety Assessment and Experimental Protocols

A robust safety assessment follows a logical, tiered approach. The following diagram illustrates a conceptual workflow for evaluating a chemical like **Solvent Red 135**, highlighting the missing data points.



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Caption: Conceptual workflow for chemical safety assessment, highlighting available vs. missing data for **Solvent Red 135**.

Protocol Example: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

To illustrate the rigor required to fill a key data gap, the following is a detailed protocol for a chromosomal aberration test.

Trustworthiness: This protocol is based on the internationally recognized OECD Test Guideline 473[7] and incorporates principles from FDA guidelines[14]. Its design includes concurrent negative and positive controls, ensuring the test system is functioning correctly and validating the results of each experiment.

Methodology:

- Cell Culture Preparation:
 - Rationale: Human peripheral blood lymphocytes (HPBL) are chosen as they represent primary human cells, providing high relevance for human health risk assessment.
 - Procedure: Isolate lymphocytes from the whole blood of healthy, non-smoking donors. Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (phytohemagglutinin, PHA) to stimulate cell division. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 44-48 hours.
- Dose Range Finding:
 - Rationale: To determine a range of concentrations that are cytotoxic but not overtly lethal, ensuring that a sufficient number of dividing cells (metaphases) can be analyzed. The highest concentration should induce approximately 50% cytotoxicity.
 - Procedure: Expose preliminary cultures to a wide, logarithmic series of test article concentrations. Cytotoxicity is measured by the reduction in Mitotic Index (MI) relative to the solvent control.
- Definitive Experiment:

- Rationale: To expose cells to the test article under controlled conditions, both with and without metabolic activation, to mimic physiological processes in the liver.
- Procedure:
 - Set up duplicate cultures for each condition.
 - Controls: Include a negative control (culture medium or solvent, e.g., DMSO, alone) and a positive control (a known clastogen like Mitomycin C without S9, and Cyclophosphamide with S9).
 - Test Groups: Treat cultures with at least three analyzable concentrations of **Solvent Red 135**, selected based on the dose-range finding study.
 - Metabolic Activation: For one set of cultures, add an S9 fraction from Aroclor- or phenobarbital/ β -naphthoflavone-induced rat liver along with cofactors (the S9 mix).
 - Exposure:
 - Short treatment (3-6 hours) with and without S9 mix, followed by washing and incubation in fresh medium.
 - Extended treatment (continuous, ~20 hours) without S9 mix.
- Cell Harvesting:
 - Rationale: To arrest cells in the metaphase stage of mitosis when chromosomes are condensed and clearly visible.
 - Procedure: Add a metaphase-arresting agent (e.g., Colcemid® or colchicine) to the cultures for the final 2-3 hours of incubation.
- Slide Preparation and Analysis:
 - Rationale: To prepare chromosomes for microscopic evaluation of structural damage.
 - Procedure: Harvest cells, treat with a hypotonic solution (e.g., KCl) to swell the cells, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope

slides and stain with Giemsa.

- Scoring: Analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges). Score slides blindly to prevent bias.
- Data Evaluation:
 - Rationale: To determine if the test article induces a statistically significant, dose-dependent increase in chromosomal aberrations.
 - Procedure: Compare the percentage of aberrant cells in the treated groups to the solvent control using an appropriate statistical test (e.g., Fisher's exact test). A positive result is concluded if a statistically significant, dose-related increase in aberrant cells is observed.

Safe Handling and Exposure Controls

Given the available data, prudent laboratory practices are essential.

- Engineering Controls: Handle as a powder only in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize dust generation and inhalation[1].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[3].
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact[1].
 - Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with a particulate filter[1][3].
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[1].

- Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water^[1].
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids^[1].
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention^[1].

Conclusion and Critical Knowledge Gaps

The toxicological profile of **Solvent Red 135** is characterized by low acute oral and inhalation toxicity and low ecotoxicity to aquatic organisms. Its approval for limited use in food-contact polymers by the FDA suggests a low risk profile under specific exposure scenarios.

However, this guide highlights profound data gaps in critical areas required for a comprehensive human health risk assessment. The absence of publicly available, robust data on genotoxicity, repeated-dose systemic toxicity, carcinogenicity, and reproductive/developmental toxicity is a significant limitation. Furthermore, the potential for contamination with the toxicant HCB necessitates strict quality control.

For professionals in research and development, the current data are insufficient to support a full safety evaluation for novel applications with different exposure pathways or higher potential for human exposure. The priority for future research should be to conduct a standard battery of genotoxicity tests, followed by a 90-day repeated dose oral toxicity study to establish a NOAEL. These data are indispensable for moving from a hazard-based understanding to a quantitative risk assessment.

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